REACTION_CXSMILES
|
[OH:1][C:2]1[CH2:6][NH:5][C:4](=[O:7])[C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[CH:9]=1>CO.[Pd]>[NH2:14][C:10]1[CH:9]=[C:8]([C:3]2[C:4](=[O:7])[NH:5][CH2:6][C:2]=2[OH:1])[CH:13]=[CH:12][CH:11]=1
|
Name
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1,5-dihydro-4-hydroxy-3-(3-nitrophenyl )-2H-pyrrol-2-one
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Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(NC1)=O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was azeotroped with toluene (2×20 ml)
|
Type
|
CUSTOM
|
Details
|
triturated with ether (20 ml)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)C=1C(NCC1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |